molecular formula C8H8ClN B13120739 2-Chloro-5-ethenyl-3-methylpyridine

2-Chloro-5-ethenyl-3-methylpyridine

Cat. No.: B13120739
M. Wt: 153.61 g/mol
InChI Key: DVWNAUCMKCJBHP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Chloro-3-methyl-5-vinylpyridine is an organic compound with the molecular formula C8H8ClN It is a derivative of pyridine, characterized by the presence of a chlorine atom at the second position, a methyl group at the third position, and a vinyl group at the fifth position on the pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-3-methyl-5-vinylpyridine can be achieved through several methods. One common approach involves the reaction of 3-methylpyridine with phosgene (COCl2) in the presence of a base such as trimethylamine. This reaction typically occurs at temperatures ranging from -30°C to +50°C. The intermediate formed, trimethyl (5-methylpyridin-2-yl)ammonium chloride, is then reacted with phosgene at higher temperatures (50°C to 150°C) to yield 2-Chloro-3-methyl-5-vinylpyridine .

Industrial Production Methods

Industrial production of 2-Chloro-3-methyl-5-vinylpyridine often involves large-scale chemical processes that ensure high yield and purity. The use of continuous flow reactors and optimized reaction conditions, such as precise temperature control and the use of catalysts, are common in industrial settings to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-3-methyl-5-vinylpyridine undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.

    Polymerization: The vinyl group allows for polymerization reactions, forming polyvinylpyridine derivatives.

    Oxidation and Reduction: The compound can undergo oxidation to form pyridine N-oxides or reduction to form corresponding amines.

Common Reagents and Conditions

    Substitution: Reagents such as sodium amide or thiourea can be used for substitution reactions.

    Polymerization: Radical initiators like azobisisobutyronitrile (AIBN) are commonly used for polymerization.

    Oxidation: Oxidizing agents like hydrogen peroxide or peracids are used for oxidation reactions.

Major Products

    Substitution: Products include various substituted pyridines.

    Polymerization: Polyvinylpyridine derivatives.

    Oxidation: Pyridine N-oxides.

Scientific Research Applications

2-Chloro-3-methyl-5-vinylpyridine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Chloro-3-methyl-5-vinylpyridine involves its interaction with various molecular targets. The vinyl group allows for polymerization, while the chlorine and methyl groups influence its reactivity and binding properties. The compound can act as a ligand, forming complexes with metal ions, which can then participate in catalytic processes or biological interactions .

Comparison with Similar Compounds

Similar Compounds

    2-Methyl-5-vinylpyridine: Similar structure but lacks the chlorine atom.

    2-Chloro-5-methylpyridine: Similar structure but lacks the vinyl group.

    3-Methyl-5-vinylpyridine: Similar structure but lacks the chlorine atom at the second position.

Uniqueness

2-Chloro-3-methyl-5-vinylpyridine is unique due to the combination of the chlorine, methyl, and vinyl groups on the pyridine ring. This unique combination imparts distinct chemical properties, making it valuable for specific applications in polymer chemistry, catalysis, and material science .

Properties

Molecular Formula

C8H8ClN

Molecular Weight

153.61 g/mol

IUPAC Name

2-chloro-5-ethenyl-3-methylpyridine

InChI

InChI=1S/C8H8ClN/c1-3-7-4-6(2)8(9)10-5-7/h3-5H,1H2,2H3

InChI Key

DVWNAUCMKCJBHP-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CN=C1Cl)C=C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.